molecular formula C15H12BrNO B066369 (R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole CAS No. 191330-82-2

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Cat. No. B066369
M. Wt: 302.16 g/mol
InChI Key: VHKCPSPWIFJAKI-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole” is a heterocyclic organic compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 . It is categorized under the class of oxazoles .


Molecular Structure Analysis

The IUPAC name of the compound is (4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole . The compound has a chiral center, which is indicated by the ® configuration in its name .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.17 and a molecular formula of C15H12BrNO . Other physical and chemical properties such as boiling point or solubility are not provided in the search results.

Scientific Research Applications

  • Catalytic Activities :

    • Cycloruthenated Complexes : Synthesized cycloruthenated complexes, including derivatives of 4,5-dihydrooxazole, showed promising catalytic activity in nitroarene reduction, demonstrating functional group compatibility (Jia et al., 2016).
    • Nickel Complexes : Nickel complexes with oxazoline-based P,N-chelate ligands, related to 4,5-dihydrooxazole, exhibited catalytic properties in ethylene oligomerization (Speiser et al., 2004).
  • Antimicrobial Activities :

    • Triazole Derivatives : Research into 1,2,3-triazole derivatives, which include the 4,5-dihydrooxazole structure, has shown potent antimicrobial activities against certain bacteria (Zhao et al., 2012).
    • Antifungal Activity of Triazoles : Studies on 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, structurally related to 4,5-dihydrooxazole, revealed significant antimicrobial and antifungal activities (Safonov & Panasenko, 2022).
  • Structural and Coordination Chemistry :

    • Chiral Ferrocene Ligand : The study of (Sp)-2-(diphenylphosphino)ferrocenecarboxylic acid, a derivative of 4,5-dihydrooxazole, contributed to the understanding of planar chiral, hybrid ferrocene ligands (Štěpnička, 2002).
    • Palladium Complexes : Research on (η3‐Allyl){(4S)‐4‐benzyl‐2‐[2′‐(diphenylphosphino)phenyl]‐ 4,5‐dihydrooxazole‐P,N}palladium(II) complexes provided insights into their crystal and solution structures (Baltzer et al., 1996).

Safety And Hazards

The compound is labeled with a warning signal word. The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, and P362 . The hazard statements include H315 and H319 . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

(4R)-2-(2-bromophenyl)-4-phenyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-13-9-5-4-8-12(13)15-17-14(10-18-15)11-6-2-1-3-7-11/h1-9,14H,10H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKCPSPWIFJAKI-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20461391
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

CAS RN

191330-82-2
Record name CTK4E0628
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20461391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 2
Reactant of Route 2
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 3
Reactant of Route 3
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 4
Reactant of Route 4
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 5
Reactant of Route 5
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole
Reactant of Route 6
(R)-2-(2-Bromophenyl)-4-phenyl-4,5-dihydrooxazole

Citations

For This Compound
1
Citations
JP Gordon - 2022 - search.proquest.com
Two projects are presented here. The first project is a cationic cobalt (I)-catalyzed intramolecular Diels-Alder reaction. The cationic cobalt catalyst generated in-situ from a cobalt (II) …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.